3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-6-methoxybenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UR-12947 involves several steps. One of the key intermediates in its synthesis is 3-amino-2(S)-(phenylsulfonamido)propionic acid methyl ester . The synthesis begins with the hydrolysis of an ester group using sodium hydroxide in ethanol, resulting in the formation of a carboxylic acid . This carboxylic acid is then condensed with the intermediate mentioned above using dicyclohexylcarbodiimide, hydroxybenzotriazole, and triethylamine in dimethylformamide .
Industrial Production Methods
While specific industrial production methods for UR-12947 are not widely documented, the synthesis route described above can be scaled up for industrial production. The use of common reagents and solvents such as sodium hydroxide, ethanol, dicyclohexylcarbodiimide, hydroxybenzotriazole, and dimethylformamide makes the process feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
UR-12947 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry: It is used as a model compound for studying reaction mechanisms and pathways.
Industry: It may be used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
UR-12947 exerts its effects by inhibiting coagulation factors, which are proteins involved in the blood clotting process . By inhibiting these factors, UR-12947 can prevent the formation of blood clots, making it a potential therapeutic agent for conditions such as thrombosis . The molecular targets of UR-12947 include specific coagulation factors, and its mechanism of action involves the disruption of the pathways that lead to blood clot formation .
Comparison with Similar Compounds
Similar Compounds
UR-150: Another synthetic cannabinoid with similar properties to UR-144.
Uniqueness of UR-12947
UR-12947 is unique in its specific inhibition of coagulation factors, making it particularly useful in the treatment of cardiovascular diseases . Unlike synthetic cannabinoids such as UR-144 and UR-150, which primarily affect the central nervous system, UR-12947’s primary action is on the blood clotting process .
Properties
IUPAC Name |
3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEZBNRZEHPIIQ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84226-14-2 | |
Record name | Fla 797 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084226142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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